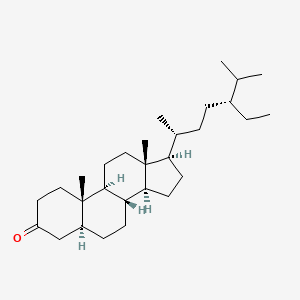
Neuramin lactose; Neuraminyllactose; Sialyllactose;-2,3-Sialyllactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuramin lactose, also known as Neuraminyllactose, Sialyllactose, or 2,3-Sialyllactose, is a sialylated oligosaccharide composed of N-acetylneuraminic acid (Neu5Ac) and lactose. It is predominantly found in human milk and plays a crucial role in infant nutrition and development. Sialyllactose is known for its health benefits, including supporting resistance to pathogens, gut maturation, immune function, and cognitive development .
准备方法
Synthetic Routes and Reaction Conditions: Sialyllactose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. One common approach involves the use of sialidases, which are enzymes that catalyze the transfer of sialic acid residues to lactose. For example, a novel exo-α-sialidase from Bacteroides fragilis has been used to produce 6’-sialyllactose with high efficiency and strict α2-6 regioselectivity . The reaction conditions typically involve using sialic acid dimer or oligomer and lactose at specific pH and temperature settings.
Industrial Production Methods: Industrial production of sialyllactose often involves microbial synthesis using genetically engineered bacteria. For instance, Escherichia coli strains have been engineered to express sialic acid synthase and N-acylneuraminate cytidylyltransferase, along with sialyltransferases from various sources. These engineered strains can efficiently produce sialyllactose at high cell densities .
化学反应分析
Types of Reactions: Sialyllactose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, while oxidation reactions can modify the sialic acid residues. Glycosylation reactions involve the addition of sugar moieties to the compound.
Common Reagents and Conditions: Common reagents used in these reactions include sialidases, glycosyltransferases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the enzymatic synthesis of sialyllactose often requires specific pH, temperature, and substrate concentrations .
Major Products Formed: The major products formed from these reactions include various sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose. These products have different regioselectivities and biological activities, making them valuable for various applications .
作用机制
The mechanism of action of sialyllactose involves its interaction with various molecular targets and pathways. Sialyllactose can bind to specific receptors on the surface of cells, modulating cellular signaling pathways and immune responses. For example, 3’-sialyllactose has been shown to enhance laminin subunit gamma-2 expression and promote osteogenic differentiation via the phosphatidylinositol 3‑kinase/protein kinase B signaling pathway . Additionally, sialyllactose can inhibit the adhesion of pathogens to the intestinal lining, thereby preventing infections .
相似化合物的比较
Sialyllactose is unique among sialylated oligosaccharides due to its specific structure and biological activities. Similar compounds include other sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose, which differ in their regioselectivity and functional properties . These compounds share similar health benefits, such as supporting gut health and immune function, but may have different applications depending on their specific structures and activities .
属性
分子式 |
C23H38NNaO19 |
|---|---|
分子量 |
655.5 g/mol |
IUPAC 名称 |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H39NO19.Na/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33;/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38);/q;+1/p-1/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+;/m0./s1 |
InChI 键 |
GNRWSMYCXVSPHE-RCQPOWRYSA-M |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O.[Na+] |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
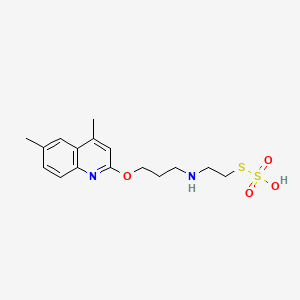
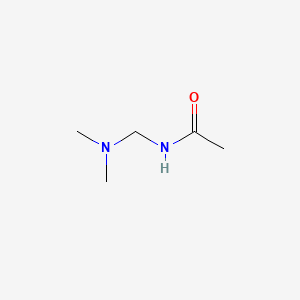
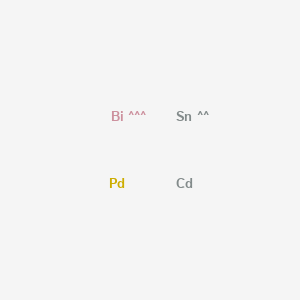
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
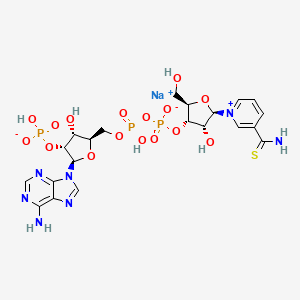
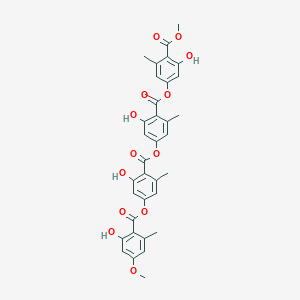
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

